2-(Aminomethyl)cyclopentanol, also known as (1S,2S)-2-(aminomethyl)cyclopentan-1-ol, is an organic compound with the molecular formula C6H13NO. It features a cyclopentane ring with an aminomethyl group attached to the second carbon and a hydroxyl group at the first carbon. This configuration contributes to its unique chemical properties and biological activities. The compound is characterized by its potential for hydrogen bonding due to the presence of both the amine and hydroxyl functional groups, which enhances its solubility in polar solvents.
2-(Aminomethyl)cyclopentanol, also known as (1R,2S)-2-(aminomethyl)cyclopentan-1-ol, is a small organic molecule with the chemical formula C6H13NO. This compound can be synthesized through various methods, including reductive amination of cyclopentanone with methylamine or using enzymatic pathways [, ].
Scientific research often utilizes characterization techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to confirm the identity and purity of synthesized compounds [].
Research suggests that 2-(aminomethyl)cyclopentanol might hold potential in various scientific research fields, including:
The synthesis of 2-(aminomethyl)cyclopentanol can be accomplished through several methods:
In industrial settings, catalytic hydrogenation of cyclopentene in the presence of an aminomethylating agent is employed for large-scale production, ensuring high efficiency and yield .
2-(Aminomethyl)cyclopentanol has potential applications across various fields:
Compound | Molecular Formula | Key Features |
---|---|---|
Cyclopentanol | C5H10O | Simple cyclic alcohol; lacks amine functionality. |
Cyclopentylamine | C5H11N | Cyclic amine; no hydroxyl group present. |
2-Methylcyclopentanol | C6H12O | Methyl-substituted; differs in substituent position. |
Trans-2-Amino-cyclopentanol | C6H13NO | Different stereochemistry; potential for varied activity. |
2-Amino-cyclopentanol | C6H13NO | Similar structure but lacks hydroxyl functionality. |
The uniqueness of 2-(aminomethyl)cyclopentanol lies in its dual functional groups—an aminomethyl group and a hydroxyl group—on the cyclopentane ring. This combination enhances its polarity and ability to participate in hydrogen bonding compared to similar compounds, potentially leading to distinct biological and chemical behaviors .
Corrosive;Irritant